Butanilicaine phosphate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

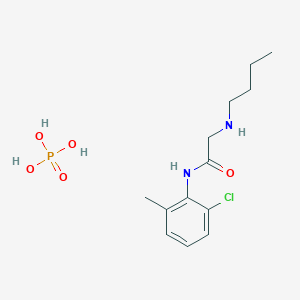

Butanilicaine phosphate, also known as this compound, is a useful research compound. Its molecular formula is C13H22ClN2O5P and its molecular weight is 352.75 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

Butanilicaine phosphate is classified as a local anesthetic that primarily functions by blocking voltage-gated sodium channels in neuronal cells. This blockade inhibits the initiation and propagation of action potentials, leading to a loss of sensation in targeted areas. The compound exhibits a specific chemical structure that includes a butylamino group and a chloro-methylphenyl group, which contribute to its distinct pharmacological profile compared to other local anesthetics like lidocaine and bupivacaine.

Model Compound for Local Anesthetics

This compound is frequently utilized as a model compound in the study of local anesthetics. Researchers investigate its chemical properties and interactions with biological systems to better understand the mechanisms underlying anesthetic action.

Biochemical Analysis

The compound plays a crucial role in biochemical studies focusing on nerve conduction. Its ability to inhibit sodium channels is essential for exploring cellular excitability and signaling pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In tests against various bacterial strains, it demonstrated significant antimicrobial activity, making it a candidate for applications in infection control during surgical procedures .

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (mg/ml) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Candida albicans | 2.0 |

| Prevotella intermedia | 3.0 |

This table summarizes the MIC values for various pathogens tested against this compound, indicating its potential use as an antimicrobial agent in clinical settings .

Local Anesthesia

As a local anesthetic, this compound is employed in various medical procedures to provide localized numbness. Its efficacy in achieving rapid onset and prolonged duration of action makes it suitable for both minor surgeries and dental procedures .

Controlled Delivery Systems

Research has explored the incorporation of this compound into controlled drug delivery systems. These systems are designed to release the anesthetic gradually, enhancing patient comfort during postoperative recovery while minimizing systemic exposure .

Case Study: Efficacy in Dental Procedures

A clinical trial investigated the effectiveness of this compound as an alternative to traditional anesthetics in dental surgeries. Results indicated that patients experienced comparable pain relief with reduced side effects, suggesting its viability as a preferred anesthetic agent in dentistry.

Case Study: Antimicrobial Properties

Another study evaluated the antimicrobial effects of this compound when used as an adjunct to local anesthesia during surgical procedures. The findings showed a significant reduction in postoperative infections among patients treated with this compound compared to those receiving standard care without it .

Propiedades

Número CAS |

2081-65-4 |

|---|---|

Fórmula molecular |

C13H22ClN2O5P |

Peso molecular |

352.75 g/mol |

Nombre IUPAC |

2-(butylamino)-N-(2-chloro-6-methylphenyl)acetamide;phosphoric acid |

InChI |

InChI=1S/C13H19ClN2O.H3O4P/c1-3-4-8-15-9-12(17)16-13-10(2)6-5-7-11(13)14;1-5(2,3)4/h5-7,15H,3-4,8-9H2,1-2H3,(H,16,17);(H3,1,2,3,4) |

Clave InChI |

VXDXXKHEJKYCNE-UHFFFAOYSA-N |

SMILES |

CCCCNCC(=O)NC1=C(C=CC=C1Cl)C.OP(=O)(O)O |

SMILES canónico |

CCCCNCC(=O)NC1=C(C=CC=C1Cl)C.OP(=O)(O)O |

Key on ui other cas no. |

2081-65-4 |

Números CAS relacionados |

3785-21-5 (Parent) |

Sinónimos |

utanilicaine butanilicaine monohydrochloride butanilicaine phosphate butanilicaine phosphate (1:1) Hostacaine |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.